molecular formula C32H28F4MgN6O8S2 B11817718 Pantoprazole magnesium CAS No. 199387-73-0

Pantoprazole magnesium

Cat. No.: B11817718
CAS No.: 199387-73-0
M. Wt: 789.0 g/mol
InChI Key: RDRUTBCDIVCMMX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: . The key steps include:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar steps as described above, but with optimized conditions to ensure high yield and purity. The process includes rigorous purification steps to remove impurities and by-products .

Chemical Reactions Analysis

pH-Dependent Activation and Degradation

Pantoprazole magnesium’s reactivity is highly pH-sensitive:

Activation in Acidic Environments

  • In the stomach’s acidic milieu (pH < 3), pantoprazole converts to a cyclic sulfenamide, its active form. This species covalently binds to cysteine residues (e.g., Cys-822) on the H⁺/K⁺-ATPase enzyme, irreversibly inhibiting gastric acid secretion .

Degradation and Dimerization

  • At pH 5–8, pantoprazole forms a radical cation, leading to dimerization and generating Related Compound E (RC E), a biaryl impurity. The difluoromethoxy group stabilizes the C-6 free radical, facilitating dimer formation .

  • pH vs. RC E Formation :

    pHRC E Formation Rate
    5High
    7Moderate
    8Low

Impurity Formation Mechanisms

The United States Pharmacopeia (USP) recognizes five impurities (RC A–F), with RC E being the most structurally complex:

Overoxidation to Sulfone (RC A)

  • Excessive oxidation converts pantoprazole sulfoxide to sulfone (RC A), a common byproduct during synthesis .

Stability in Aqueous Solutions

This compound degrades faster in acidic aqueous solutions, with discoloration intensifying at lower pH. Stabilizers like sodium hydroxide are used during manufacturing to maintain pH > 7.5, minimizing degradation .

Covalent Binding to Biological Targets

The active sulfenamide derivative forms disulfide bonds with sulfhydryl groups on the H⁺/K⁺-ATPase enzyme, exemplified by:

text
Pantoprazole sulfenamide + HS–Enzyme → Enzyme–S–S–Pantoprazole

This reaction is irreversible and critical for its therapeutic effect .

Comparative Reactivity of Pantoprazole Salts

  • This compound vs. sodium salt :

    ParameterMagnesium SaltSodium Salt
    Bioavailability65–73% Cₘₐₓ100% Cₘₐₓ
    AUC~100%100%
    Stability in pH 5–8Higher RC E formationLower RC E formation

Scientific Research Applications

Clinical Applications

  • Gastro-Oesophageal Reflux Disease (GORD) :
    • Pantoprazole magnesium is extensively used in managing GORD. A study comparing this compound to pantoprazole sodium demonstrated comparable efficacy in healing reflux esophagitis and relieving symptoms associated with GORD. The study reported an endoscopic healing rate of 87.3% for this compound after eight weeks, compared to 85.0% for pantoprazole sodium, indicating non-inferiority in treatment outcomes .
  • Peptic Ulcer Disease :
    • The compound is effective in treating gastric and duodenal ulcers by promoting healing through acid suppression. Its use is particularly beneficial in patients with ulcerative conditions who require long-term management to prevent recurrence.
  • Efficacy in Symptom Control :
    • Clinical trials have shown that this compound provides significant symptom relief for patients suffering from heartburn and acid regurgitation associated with GORD. In one study, a higher proportion of patients receiving this compound experienced complete symptom relief compared to those on placebo .
  • Safety Profile :
    • This compound has been well-tolerated in clinical settings. Adverse effects are generally mild and include gastrointestinal disturbances. Long-term use may be associated with risks such as vitamin B12 deficiency and increased fracture risk, necessitating careful monitoring .

Efficacy Comparison: this compound vs. Pantoprazole Sodium

ParameterThis compoundPantoprazole Sodium
Healing Rate at 4 Weeks72.7%66.2%
Healing Rate at 8 Weeks87.3%85.0%
Symptomatic Relief (4 Weeks)Higher numerical reliefLower numerical relief
Adverse EventsMild to moderateMild to moderate

This table illustrates the comparative efficacy and safety between this compound and its sodium counterpart, highlighting the former's superior healing rates at four weeks while maintaining a similar safety profile .

Case Studies

  • Case Study on Efficacy :
    • A multicenter post-marketing observational study assessed the efficacy of this compound over four weeks in patients with GORD. Results indicated significant improvements in symptom control and quality of life metrics, reinforcing its utility as a first-line treatment option .
  • Long-term Management :
    • In a long-term follow-up study, patients treated with this compound demonstrated sustained symptom relief and improved endoscopic findings over extended periods, supporting its role in chronic management of acid-related disorders .

Biological Activity

Pantoprazole magnesium is a proton pump inhibitor (PPI) that plays a crucial role in the management of gastroesophageal reflux disease (GERD) and other acid-related disorders. This article delves into the biological activity of this compound, examining its pharmacodynamics, efficacy in clinical settings, and associated safety concerns.

This compound acts as a specific inhibitor of the gastric H+^+, K+^+-ATPase enzyme, which is responsible for gastric acid secretion by parietal cells. Upon administration, pantoprazole accumulates in the acidic environment of these cells and is converted into an active cyclic sulphenamide. This active form binds irreversibly to the proton pump, leading to a profound and sustained inhibition of gastric acid secretion. The drug exerts its effects predominantly at a pH < 3, making it highly effective in reducing gastric acidity .

Pharmacokinetics

The pharmacokinetic profile of this compound differs from that of pantoprazole sodium. Studies indicate that after oral administration of a 40 mg enteric-coated tablet, this compound reaches peak serum concentrations of approximately 1.3 μg/mL within 2.5 hours under fasting conditions . The area under the curve (AUC) for this compound is nearly 100% relative to pantoprazole sodium, although its maximum concentration (Cmax) is about 65-73% of that seen with pantoprazole sodium .

Case Studies and Clinical Trials

  • Efficacy in GERD Management :
    A phase IV multicenter study involving 4,343 patients demonstrated that this compound significantly improved GERD symptoms. After 4 weeks of treatment, symptom intensity reduced by at least 80% in the per-protocol population, with an overall improvement rate of 73% in the intention-to-treat population .
  • Comparison with Esomeprazole :
    A randomized controlled trial compared this compound with esomeprazole in GERD patients. At week 4, both treatments achieved complete remission rates of 61%. However, at week 8, symptom relief was significantly greater with this compound (91.6%) compared to esomeprazole (86%) due to continued improvement over time .

Safety Profile

Despite its efficacy, long-term use of PPIs like this compound has been associated with safety concerns, particularly regarding hypomagnesemia (low magnesium levels). Research indicates that prolonged PPI therapy can lead to severe hypomagnesemia in some patients. A study found that among patients on long-term PPI therapy, approximately 52.5% experienced hypomagnesemia, which often resolved upon discontinuation of the drug .

Summary of Adverse Effects

  • Hypomagnesemia : Reported cases highlight that discontinuation of PPI therapy leads to resolution of hypomagnesemia symptoms within weeks .
  • Other Adverse Events : In clinical studies, adverse events were reported in approximately 3.48% of patients treated with this compound .

Data Summary Table

Parameter This compound Esomeprazole
Dosage40 mg once daily40 mg once daily
Complete Remission Rate (Week 4)61%61%
Complete Remission Rate (Week 8)81%79%
Symptom Relief (Week 8)91.6%86%
Adverse Events~3.48%Not specified

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying magnesium content in pantoprazole magnesium formulations?

  • Methodological Answer : Atomic absorption spectrophotometry (AAS) is the gold standard for magnesium quantification. The USP method involves digesting tablets in hydrochloric acid, followed by lanthanum chloride treatment to eliminate interference from phosphate ions. A calibration curve is generated using magnesium standard solutions (0.2–0.6 mg/mL), and absorbance is measured at 285.2 nm . Ensure instrument calibration with blank solutions (0.125 N HCl + 0.1% LaCl₃) to minimize matrix effects.

Q. How should researchers design in vitro studies to assess this compound’s stability under varying pH conditions?

  • Methodological Answer : Simulate gastrointestinal pH gradients (e.g., pH 1.2 for gastric fluid, pH 6.8 for intestinal fluid) using standardized buffers. Monitor degradation products via high-performance liquid chromatography (HPLC) with UV detection at 290 nm. Include control samples with pure magnesium oxide to distinguish between pantoprazole degradation and magnesium dissociation . Replicate experiments at 37°C to mimic physiological conditions.

Q. What factors should be considered when evaluating this compound’s bioavailability in preclinical models?

  • Methodological Answer : Use rodent models with surgically implanted cannulas for sequential blood sampling. Measure plasma magnesium levels (via AAS) and pantoprazole concentrations (via LC-MS/MS) at timed intervals. Control for dietary magnesium intake and renal excretion rates, as these confound bioavailability interpretations . Apply non-compartmental pharmacokinetic analysis to calculate AUC and Cmax.

Advanced Research Questions

Q. How can researchers resolve contradictions in studies linking pantoprazole use to hypomagnesemia?

  • Methodological Answer : Conduct a meta-analysis stratified by study design (observational vs. interventional) and patient subgroups (e.g., elderly, CKD patients). Use random-effects models to account for heterogeneity. To address confounding, perform in vitro assays measuring magnesium transporter inhibition (e.g., TRPM6/7) in intestinal epithelial cells exposed to pantoprazole metabolites . Validate findings with ion-selective electrode measurements of intracellular magnesium .

Q. What experimental approaches are suitable for investigating this compound’s interaction with CYP450 enzymes?

  • Methodological Answer : Use human liver microsomes or transfected HEK293 cells expressing CYP2C19 or CYP3A4. Incubate with this compound (1–100 µM) and probe substrates (e.g., omeprazole for CYP2C19, midazolam for CYP3A4). Quantify metabolite formation via UPLC-QTOF-MS. Include magnesium-free pantoprazole sodium as a control to isolate magnesium’s role in enzyme modulation .

Q. How can computational modeling enhance understanding of this compound’s proton pump inhibition mechanism?

  • Methodological Answer : Perform molecular docking studies using crystal structures of H⁺/K⁺-ATPase (PDB ID: 4UX2). Compare binding affinities of this compound vs. its de-magnesiated form. Validate predictions with mutagenesis (e.g., cysteine residues in the α-subunit’s transmembrane domain) and electrophysiological assays measuring pump activity in gastric parietal cells .

Q. Data Analysis & Reproducibility

Q. What statistical methods are appropriate for analyzing time-dependent magnesium depletion in long-term pantoprazole studies?

  • Methodological Answer : Employ mixed-effects models to account for intra-subject variability. Use Kaplan-Meier analysis to estimate time-to-hypomagnesemia (serum Mg²⁺ < 1.8 mg/dL) and Cox proportional hazards regression to adjust for covariates (e.g., diuretic use). For cellular magnesium, apply longitudinal ICP-MS data normalized to protein content .

Q. How can researchers improve reproducibility in assays measuring this compound’s antioxidant effects?

  • Methodological Answer : Standardize ROS detection methods (e.g., DCFH-DA fluorescence in Caco-2 cells) with positive controls (e.g., H₂O₂). Pre-treat cells with magnesium chelators (e.g., EDTA) to differentiate pantoprazole-specific effects from magnesium-mediated antioxidant activity. Report results using the MIME checklist (Minimum Information for Magnesium Experiments) .

Q. Mechanistic & Translational Research

Q. What in vivo models are optimal for studying this compound’s impact on bone health in chronic users?

  • Methodological Answer : Use ovariectomized rats to mimic postmenopausal osteoporosis. Administer this compound (20 mg/kg/day) for 12 weeks. Assess bone mineral density (BMD) via DEXA and serum biomarkers (CTX-1, P1NP). Include a magnesium-supplemented diet group to control for systemic magnesium deficiency .

Q. How can multi-omics approaches elucidate this compound’s role in gut microbiota modulation?

  • Methodological Answer : Perform 16S rRNA sequencing on fecal samples from pantoprazole-treated vs. control mice. Integrate with metabolomics (untargeted LC-MS) to identify magnesium-dependent microbial metabolites (e.g., SCFAs). Validate findings using germ-free mice colonized with Bifidobacterium spp. and Lactobacillus spp. .

Properties

CAS No.

199387-73-0

Molecular Formula

C32H28F4MgN6O8S2

Molecular Weight

789.0 g/mol

IUPAC Name

magnesium;5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazol-1-ide

InChI

InChI=1S/2C16H14F2N3O4S.Mg/c2*1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16;/h2*3-7,15H,8H2,1-2H3;/q2*-1;+2

InChI Key

RDRUTBCDIVCMMX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.[Mg+2]

Origin of Product

United States

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